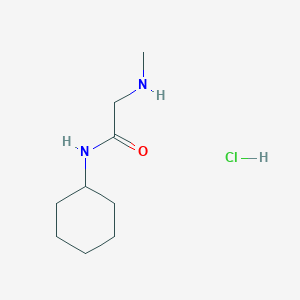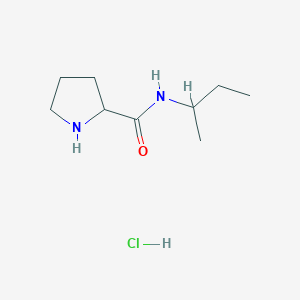
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride, also known as SBP-2-HCl, is an organic compound of the class of amides. It is a colorless solid that is soluble in water and other organic solvents. SBP-2-HCl has been used in a number of scientific and commercial applications, such as in the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and in the production of other compounds. It is also used in laboratory experiments for its unique properties, such as its ability to act as a proton acceptor and its ability to form complexes with other compounds.
Applications De Recherche Scientifique
Combinatorial Chemistry
(2S,4S)-4-Acylamino-5-oxopyrrolidine-2-carboxamides have been synthesized through a combinatorial solution-phase synthesis, indicating that N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride may be relevant in the synthesis of combinatorial libraries for drug discovery. The synthesis involves multiple steps, starting from (S)-pyroglutamic acid and involves acylation and deprotection processes (Malavašič et al., 2007).
Antimicrobial Activity
Certain derivatives of pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have demonstrated significant antimicrobial activity against bacterial or fungal strains. These compounds were synthesized through a reaction involving pyridoxal hydrochloride, which may be structurally related to N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride, indicating potential applications in developing antimicrobial agents (Zhuravel et al., 2005).
Organic Synthesis
The compound is also relevant in the context of organic synthesis. Studies have synthesized and analyzed aromatic and heteroaromatic N-benzyl carboxamides and the corresponding tert-butyl acylcarbamates. These compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, indicating the potential of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride in facilitating such chemical reactions (Ragnarsson et al., 2001).
Polymer Science
In the field of polymer science, derivatives of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride have been used. For example, polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides demonstrated useful levels of thermal stability and were noncrystalline and readily soluble in a variety of polar solvents (Hsiao et al., 2000).
Organometallic Chemistry
The compound has applications in organometallic chemistry as well. Di-sec-butylzinc has been used to synthesize complexes with amine ligands, where N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride could potentially act as a ligand or influence the synthesis of such complexes. These complexes display reactive chirogenic α-carbon atoms and are of interest due to their chiral properties (Lennartsson et al., 2010).
Propriétés
IUPAC Name |
N-butan-2-ylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGXWFXRXXOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



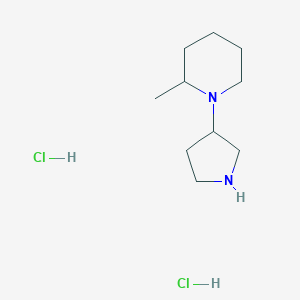
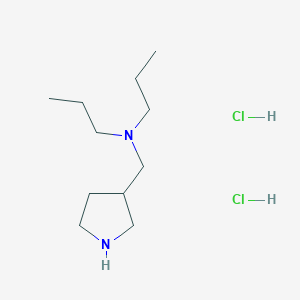
![N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424748.png)
![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)
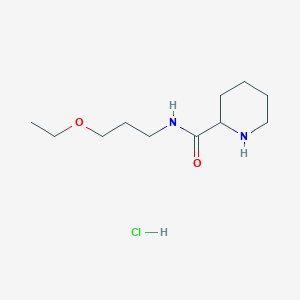
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride](/img/structure/B1424752.png)
![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)
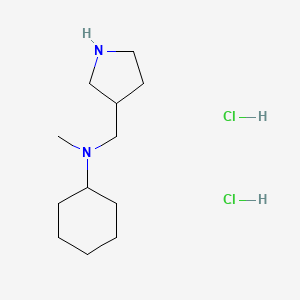
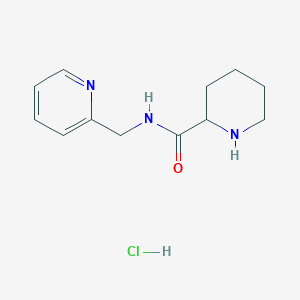
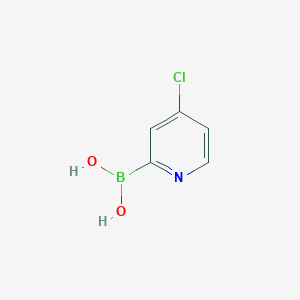
![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)
![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)
![N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424762.png)
